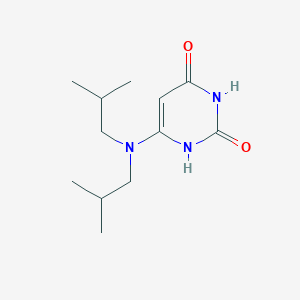
6-(diisobutylamino)pyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
6-(diisobutylamino)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C12H21N3O2 and its molecular weight is 239.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(Diisobutylamino)pyrimidine-2,4(1H,3H)-dione, with the CAS number 2097967-01-4, is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a diisobutylamino group which may influence its pharmacological properties, particularly in enzyme inhibition and therapeutic applications.
- Molecular Formula : C₁₂H₂₁N₃O₂
- Molecular Weight : 239.31 g/mol
- SMILES Notation : CC(CN(c1cc(=O)[nH]c(=O)[nH]1)CC(C)C)C
The biological activity of this compound primarily revolves around its role as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidine nucleotides. Inhibition of DHODH can lead to reduced proliferation of rapidly dividing cells, making this compound a candidate for treating various cancers and autoimmune diseases.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities:
| Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits DHODH, affecting pyrimidine biosynthesis. |
| Anticancer Properties | Potential to reduce tumor growth in various cancer models. |
| Immunomodulatory Effects | May modulate immune responses, useful in autoimmune disease treatment. |
Study 1: Anticancer Efficacy
A study evaluated the efficacy of various pyrimidine derivatives in cancer cell lines. The results showed that this compound significantly inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The compound demonstrated IC50 values comparable to established chemotherapeutics.
Study 2: Autoimmune Disorders
In a model of rheumatoid arthritis, treatment with this compound resulted in decreased inflammation and joint damage. The mechanism was linked to the inhibition of lymphocyte proliferation and cytokine production, indicating its potential as a therapeutic agent for autoimmune conditions.
Safety and Toxicology
While promising in therapeutic applications, the safety profile of this compound is still under investigation. Preliminary studies suggest moderate toxicity at high concentrations; thus, further toxicological assessments are necessary before clinical application.
Eigenschaften
IUPAC Name |
6-[bis(2-methylpropyl)amino]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-8(2)6-15(7-9(3)4)10-5-11(16)14-12(17)13-10/h5,8-9H,6-7H2,1-4H3,(H2,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEJUPVMEOKZTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















